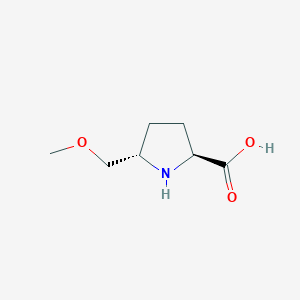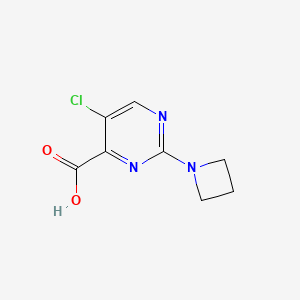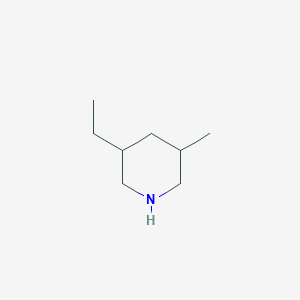
3-Ethyl-5-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methyl-piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methyl-piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the formation of the piperidine ring through a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine or its derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Nickel-based catalysts are commonly used due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing piperidine derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the piperidine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .
Scientific Research Applications
3-Ethyl-5-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing their activity and leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Methylpiperidine: A closely related compound with a similar structure but lacking the ethyl group.
5-Ethyl-2-methylpiperidine: Another derivative with different substitution patterns on the piperidine ring.
Uniqueness: 3-Ethyl-5-methyl-piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperidine ring can lead to distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-ethyl-5-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-4-7(2)5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
CXIORZBAKHTXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



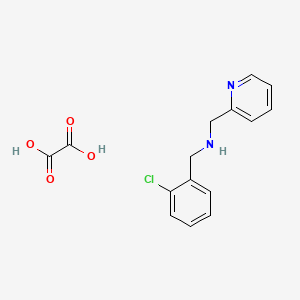
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B13324115.png)
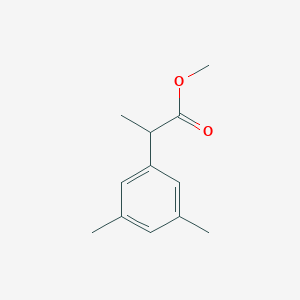
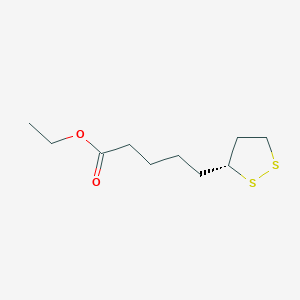
![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
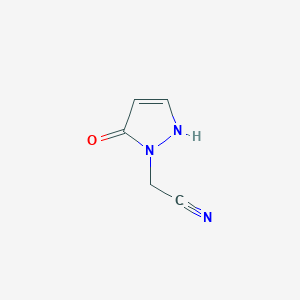
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)

